molecular formula C19H16ClF2N3 B10941254 4-(4-chlorophenyl)-6-(difluoromethyl)-N-(2-phenylethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-6-(difluoromethyl)-N-(2-phenylethyl)pyrimidin-2-amine

Cat. No.: B10941254
M. Wt: 359.8 g/mol
InChI Key: XVEMCQQMPRSXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a difluoromethyl group, and a phenethylamine moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamine moiety, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the chlorophenyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, amines, and organometallic compounds are commonly used under conditions like heating or the presence of catalysts.

Major Products Formed

    Oxidation: Formation of imines, oximes, or carboxylic acids.

    Reduction: Formation of amines, alcohols, or reduced aromatic rings.

    Substitution: Formation of substituted pyrimidines or chlorophenyl derivatives.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-4-METHOXYBENZAMIDE
  • N-(4-CHLOROPHENYL)-2-(2,6-DICHLOROPHENYL)BENZAMIDE
  • N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE

Uniqueness

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C19H16ClF2N3

Molecular Weight

359.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(difluoromethyl)-N-(2-phenylethyl)pyrimidin-2-amine

InChI

InChI=1S/C19H16ClF2N3/c20-15-8-6-14(7-9-15)16-12-17(18(21)22)25-19(24-16)23-11-10-13-4-2-1-3-5-13/h1-9,12,18H,10-11H2,(H,23,24,25)

InChI Key

XVEMCQQMPRSXPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.